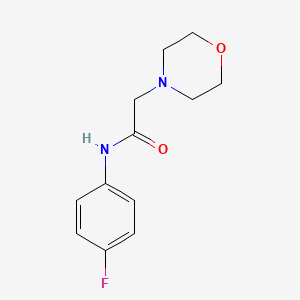

N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide” is a complex organic molecule. It contains a fluorophenyl group, a morpholinyl group, and an acetamide group .

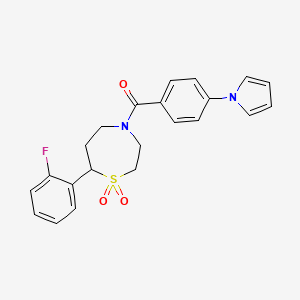

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 4-fluorophenyl group would likely contribute to the aromaticity of the molecule, while the morpholinyl group would introduce a cyclic ether component .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorophenyl and morpholinyl groups could potentially make this compound reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, while the morpholinyl group could contribute to its polarity .Applications De Recherche Scientifique

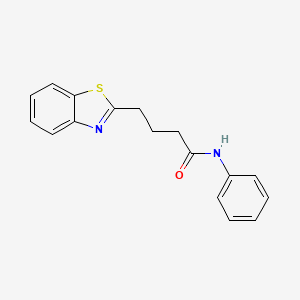

Src Kinase Inhibitory and Anticancer Activities

A study on thiazolyl N-benzyl-substituted acetamide derivatives, related to N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide, revealed their synthesis and evaluation for Src kinase inhibitory activities. These compounds showed promise in inhibiting cell proliferation of human colon carcinoma, breast carcinoma, and leukemia cells. Specifically, a 4-fluorobenzylthiazolyl derivative exhibited significant inhibition in cell proliferation, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Asal Fallah-Tafti et al., 2011).

Broad-Spectrum Antifungal Agents

Another research effort identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. The development of these compounds highlighted the importance of structural modifications for improving plasmatic stability while maintaining in vitro antifungal activity. These findings suggest the utility of morpholin-4-yl acetamide derivatives in developing new antifungal therapies (D. Bardiot et al., 2015).

Corrosion Inhibition

The inhibitory effect of N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) on mild steel in hydrochloric acid solution was explored, demonstrating more than 90% inhibition efficiency at specific concentrations. This study indicates the potential application of such compounds in corrosion inhibition, offering a promising approach to protecting metals against corrosive environments (A. Nasser & M. A. Sathiq, 2016).

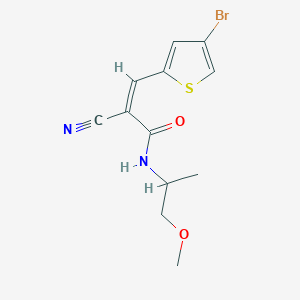

Antimicrobial Activity

Mannich base derivatives of N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents. The study underscores the versatility of these compounds in addressing various microbial infections (A. Idhayadhulla et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBJNCQQHMUVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2953390.png)

![N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide](/img/structure/B2953391.png)

![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)

![5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2953397.png)

![N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline](/img/structure/B2953398.png)

![5-Benzyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2953401.png)

![5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2953406.png)